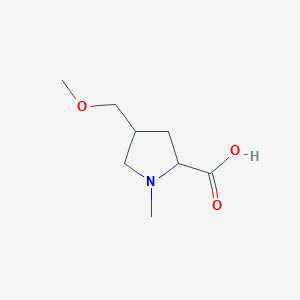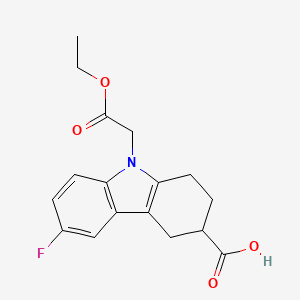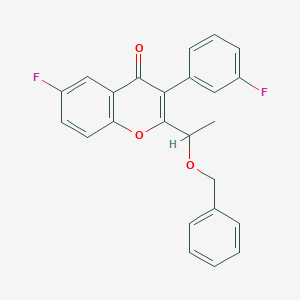![molecular formula C28H38O5 B14796706 (13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two tetrahydro-2H-pyran-2-yl groups attached to the 3 and 17 positions of the steroid nucleus. It is primarily used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can produce estradiol derivatives.
Applications De Recherche Scientifique
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is widely used in scientific research due to its structural similarity to estradiol. Its applications include:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Employed in studies of estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Estrone: Another naturally occurring estrogen with a ketone group at the 17 position.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is unique due to the presence of tetrahydropyranyl protecting groups, which enhance its stability and modify its biological activity. This makes it a valuable tool in research for studying estrogen receptor interactions and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C28H38O5 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20?,21?,23?,25?,26?,27?,28-/m0/s1 |
Clé InChI |
TZVFNUBGWDFYRL-IZGSNFAESA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
SMILES canonique |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)



![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)


![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
